Vivek Narisetty,
Yassin Amraoui,
Alamri Abdullah,
Ejaz Ahmad,
Deepti Agrawal,
Binod Parameswaran,
Ashok Pandey,
Saurav Goel,
Vinod Kumar
PMID: 34320743
DOI:
10.1016/j.biortech.2021.125463
Abstract
Downstream processing of chemicals obtained from fermentative route is challenging and cost-determining factor of any bioprocess. 2,3-Butanediol (BDO) is a promising chemical building block with myriad applications in the polymer, food, pharmaceuticals, and fuel sector. The current study focuses on the recovery and purification of BDO produced (68.2 g/L) from detoxified xylose-rich sugarcane bagasse hydrolysate by a mutant strain of Enterobacter ludwigii. Studies involving screening and optimization of aqueous-two phase system (ATPS) revealed that 30% w/v (NH
)
SO
addition to clarified fermented broth facilitated BDO extraction in isopropanol (0.5 v/v), with maximum recovery and partition coefficient being 97.9 ± 4.6% and 45.5 ± 3.5, respectively. The optimized protocol was repeated with unfiltered broth containing 68.2 g/L BDO, cell biomass, and unspent protein, which led to the partitioning of 66.7 g/L BDO, 2.0 g/L xylose and 9.0 g/L acetic acid into organic phase with similar BDO recovery (97%) and partition coefficient (45).
Sofia Maina,
Roland Schneider,
Maria Alexandri,
Harris Papapostolou,
George-John Nychas,
Apostolis Koutinas,
Joachim Venus
PMID: 34015563
DOI:
10.1016/j.biortech.2021.125155
Abstract
The formation of either acetoin or D-2,3-butanediol (D-BDO) by Bacillus amyloliquefaciens cultivated on bakery waste hydrolysates has been evaluated in bioreactor cultures by varying the volumetric oxygen transfer coefficient (k
a). The highest D-BDO production (55.2 g L
) was attained in batch fermentations with k
a value of 64 h
. Batch fermentations performed at 203 h
led to the highest productivity (2.16 g L
h
) and acetoin production (47.4 g L
). The utilization of bakery waste hydrolysate in fed-batch cultures conducted at k
a of 110 h
led to combined production of acetoin, meso-BDO and D-BDO (103.9 g L
). Higher k
a value (200 h
) resulted to 65.9 g L
acetoin with 1.57 g L
h
productivity. It has been demonstrated that the k
a value may divert the bacterial metabolism towards high acetoin or D-BDO production during fermentation carried out in crude bakery waste hydrolysates.
Shazia Rehman,
Md Khairul Islam,
Noman Khalid Khanzada,
Alicia Kyoungjin An,
Sumate Chaiprapat,
Shao-Yuan Leu
PMID: 33940505
DOI:
10.1016/j.biortech.2021.125206
Abstract
Effective utilization of cellulose and hemicelluloses is essential to sustainable bioconversion of lignocellulose. A newly isolated xylose-utilizing strain, Klebsiella pneumoniae PM2, was introduced to convert the biomass "whole sugars" into high value 2,3-butanediol (2,3-BDO) in a biorefinery process. The fermentation conditions were optimized (30°C, pH 7, and 150 rpm agitation) using glucose for maximum 2,3-BDO production in batch systems. A sulfite pretreated oil palm empty fruit bunches (EFB) whole slurry (substrate hydrolysate 119.5 g/L total glucose mixed with pretreatment spent liquor 80 g/L xylose) was fed to strain PM2 for fermentation. The optimized biorefinery process resulted in 75.03 ± 3.17 g/L of 2,3-BDO with 0.78 ± 0.33 g/L/h productivity and 0.43 g/g yield (87% of theoretical value) via a modified staged separate hydrolysis and fermentation process. This result is equivalent to approximately 135 kg 2,3-BDO and 14.5 kg acetoin precursors from 1 ton of EFB biomass without any wastage of both C
and C
sugars.
Joshua OHair,
Qing Jin,
Dajun Yu,
Jian Wu,
Hengjian Wang,
Suping Zhou,
Haibo Huang
PMID: 33310601
DOI:
10.1016/j.wasman.2020.11.029
Abstract
Conversion of food waste into 2,3-butanediol (2,3-BDO) via microbial fermentation provides a promising way to reduce waste disposal to landfills and produce sustainable chemicals. However, sterilization of food waste, an energy- and capital-costly process, is generally required before fermentation to avoid any contamination, which reduces the energy net output and economic feasibility of food waste fermentation. In this study, we investigated the non-sterile fermentation of food waste to produce 2,3-BDO using a newly isolated thermophilic and alkaliphilic B. licheniformis YNP5-TSU. Three unitary food waste samples (i.e., pepper, pineapple, cabbage wastes) and one miscellaneous food waste mixture were respectively inoculated with B. licheniformis YNP5-TSU under non-sterile conditions. At 50 °C and an initial pH of 9.0, B. licheniformis YNP5-TSU was able to consume all sugars in food waste and produce 5.2, 5.9, 5.9 and 4.3 g/L of 2,3-BDO within 24 h from pepper, pineapple, cabbage and miscellaneous wastes, respectively, corresponding to a yield of 0.40, 0.38, 0.41 and 0.41 g 2,3-BDO/g sugar. These 2,3-BDO concentrations and yields from the non-sterile fermentations were comparable to those from the traditional sterile fermentations, which produced 4.0-6.8 g/L of 2,3-BDO with yields of 0.31-0.48 g 2,3-BDO/g sugar. Moreover, B. licheniformis was able to ferment various food wastes (pepper, pineapple and miscellaneous wastes) without any external nutrient addition and produce similar 2,3-BDO quantities. The non-sterile fermentation of food waste using novel thermophilic and alkaliphilic B. licheniformis YNP5-TSU provides a robust and energy-efficient approach to convert food waste to high-value chemicals.
Asuka Mizobata,
Ryosuke Mitsui,
Ryosuke Yamada,
Takuya Matsumoto,
Shizue Yoshihara,
Hayato Tokumoto,
Hiroyasu Ogino
PMID: 33277188
DOI:
10.1016/j.jbiosc.2020.11.004
Abstract
Although the yeast Saccharomyces cerevisiae has been used to produce various bio-based chemicals, including solvents and organic acids, most of these products inhibit yeast growth at high concentrations. In general, it is difficult to rationally improve stress tolerance in yeast by modifying specific genes, because many of the genes involved in stress response remain unidentified. Previous studies have reported that various forms of stress tolerance in yeast were improved by introducing random mutations, such as DNA point mutations and DNA structural mutations. In this study, we developed a novel mutagenesis strategy that allows for the simultaneous performance of these two types of mutagenesis to construct a yeast variant with high 2,3-butanediol (2,3-BDO) tolerance. The mutations were simultaneously introduced into S. cerevisiae YPH499, accompanied by a stepwise increase in the concentration of 2,3-BDO. The resulting mutant YPH499/pol3δ/BD_392 showed 4.9-fold higher cell concentrations than the parental strain after 96 h cultivation in medium containing 175 g/L 2,3-BDO. Afterwards, we carried out transcriptome analysis to characterize the 2,3-BDO-tolerant strain. Gene ontology enrichment analysis with RNA sequence data revealed an increase in expression levels of genes related to amino acid metabolic processes. Therefore, we hypothesize that the yeast acquired high 2,3-BDO tolerance by amino acid function. Our research provides a novel mutagenesis strategy that achieves efficient modification of the genome for improving tolerance to various types of stressors.
Jae Won Lee,
Ye-Gi Lee,
Yong-Su Jin,
Christopher V Rao
PMID: 34287658
DOI:
10.1007/s00253-021-11436-2
Abstract
2,3-Butanediol (2,3-BDO) is a promising commodity chemical with various industrial applications. While petroleum-based chemical processes currently dominate the industrial production of 2,3-BDO, fermentation-based production of 2,3-BDO provides an attractive alternative to chemical-based processes with regards to economic and environmental sustainability. The achievement of high 2,3-BDO titer, yield, and productivity in microbial fermentation is a prerequisite for the production of 2,3-BDO at large scales. Also, enantiopure production of 2,3-BDO production is desirable because 2,3-BDO stereoisomers have unique physicochemical properties. Pursuant to these goals, many metabolic engineering strategies to improve 2,3-BDO production from inexpensive sugars by Klebsiella oxytoca, Bacillus species, and Saccharomyces cerevisiae have been developed. This review summarizes the recent advances in metabolic engineering of non-pathogenic microorganisms to enable efficient and enantiopure production of 2,3-BDO. KEY POINTS: • K. oxytoca, Bacillus species, and S. cerevisiae have been engineered to achieve efficient 2,3-BDO production. • Metabolic engineering of non-pathogenic microorganisms enabled enantiopure production of 2,3-BDO. • Cost-effective 2,3-BDO production can be feasible by using renewable biomass.
Simone Schmitz,
Miriam A Rosenbaum
PMID: 33258592
DOI:
10.1021/acschembio.0c00805
Abstract
Microbial phenazines are getting increasing attention for antimicrobial and biotechnological applications. Phenazine production of the most well-known producer
is subject to a highly complex regulation network involving both quorum sensing and catabolite repression. These networks affect the expression of the two redundant
gene operons responsible for phenazine-1-carboxylate (PCA) production and two specific genes
and
necessary for pyocyanin production. To decipher the specific functionality of these genes, in this study, specific phenazine gene deletion mutants of
PA14 were generated and characterized in glucose and 2,3-butanediol media. Phenazine concentration and expression levels of the remaining genes were analyzed in parallel experiments. The findings suggest a strong dominance of operon
resulting in a 10-fold higher expression of
compared to
and almost exclusive production of PCA from this operon. The genes
and
seem to exhibit antagonistic function in phenazine production. An upregulation of
explains the documented enhanced pyocyanin production in a 2,3-butanediol medium. Applied to a bioelectrochemical system, the altered phenazine production of the mutant strains is directly translated into current generation. Additionally, the deletion of the phenazine genes induced the activation of alternative energy pathways, which resulted in the accumulation of various fermentation products. Overall, modulating the genetic repertoire of the phenazine genes tremendously affects phenazine production levels, which are naturally kept in tight homeostasis in the
wildtype. This important information can be directly utilized for ongoing efforts of heterologous biotechnological phenazine production.
Ji-Su Yang,
Hae-Won Lee,
Hyeyeon Song,
Ji-Hyoung Ha
PMID: 33203818
DOI:
10.4014/jmb.2009.09028
Abstract
Identifying the extracellular metabolites of microorganisms in fresh vegetables is industrially useful for assessing the quality of processed foods.
subsp.
(PCC) is a plant pathogenic bacterium that causes soft rot disease in cabbages. This microbial species in plant tissues can emit specific volatile molecules with odors that are characteristic of the host cell tissues and PCC species. In this study, we used headspace solid-phase microextraction followed by gas chromatography coupled with mass spectrometry (HS-SPME-GC-MS) to identify volatile compounds (VCs) in PCC-inoculated cabbage at different storage temperatures. HS-SPME-GC-MS allowed for recognition of extracellular metabolites in PCC-infected cabbages by identifying specific volatile metabolic markers. We identified 4-ethyl-5-methylthiazole and 3-butenyl isothiocyanate as markers of fresh cabbages, whereas 2,3-butanediol and ethyl acetate were identified as markers of soft rot in PCC-infected cabbages. These analytical results demonstrate a suitable approach for establishing non-destructive plant pathogen-diagnosis techniques as alternatives to standard methods, within the framework of developing rapid and efficient analytical techniques for monitoring plant-borne bacterial pathogens. Moreover, our techniques could have promising applications in managing the freshness and quality control of cabbages.
Chae Hun Ra,
Jin-Ho Seo,
Gwi-Taek Jeong,
Sung-Koo Kim
PMID: 32958731
DOI:
10.4014/jmb.2007.07037
Abstract
Hyper-thermal (HT) acid hydrolysis of red seaweed
was performed using 12% (w/v) slurry and an acid mix concentration of 180 mM at 150°C for 10 min. Enzymatic saccharification when using a combination of Celluclast 1.5 L and CTec2 at a dose of 16 U/ml led to the production of 12.0 g/l of reducing sugar with an efficiency of enzymatic saccharification of 13.2%. After the enzymatic saccharification, 2,3-butanediol (2,3-BD) fermentation was carried out using an engineered
strain. The use of HT acid-hydrolyzed medium with 1.9 g/l of 5-hydroxymethylfurfural showed a reduction in the lag time from 48 to 24 h. The 2,3-BD concentration and yield coefficient at 72 h were 14.8 g/l and 0.30, respectively. Therefore, HT acid hydrolysis and the use of the engineered
strain can enhance the overall 2,3-BD yields from
seaweed.
Simon Boecker,
Björn-Johannes Harder,
Regina Kutscha,
Stefan Pflügl,
Steffen Klamt
PMID: 33750397
DOI:
10.1186/s12934-021-01554-x
Abstract
The alcohol 2,3-butanediol (2,3-BDO) is an important chemical and an Escherichia coli producer strain was recently engineered for bio-based production of 2,3-BDO. However, further improvements are required for realistic applications.
Here we report that enforced ATP wasting, implemented by overexpressing the genes of the ATP-hydrolyzing F
-part of the ATPase, leads to significant increases of yield and especially of productivity of 2,3-BDO synthesis in an E. coli producer strain under various cultivation conditions. We studied aerobic and microaerobic conditions as well as growth-coupled and growth-decoupled production scenarios. In all these cases, the specific substrate uptake and 2,3-BDO synthesis rate (up to sixfold and tenfold higher, respectively) were markedly improved in the ATPase strain compared to a control strain. However, aerobic conditions generally enable higher productivities only with reduced 2,3-BDO yields while high product yields under microaerobic conditions are accompanied with low productivities. Based on these findings we finally designed and validated a three-stage process for optimal conversion of glucose to 2,3-BDO, which enables a high productivity in combination with relatively high yield. The ATPase strain showed again superior performance and finished the process twice as fast as the control strain and with higher 2,3-BDO yield.
Our results demonstrate the high potential of enforced ATP wasting as a generic metabolic engineering strategy and we expect more applications to come in the future.